PU-H71 was developed as part of a research initiative aimed at synthesizing potent inhibitors of Hsp90. It belongs to a class of compounds that utilize a purine scaffold, which is essential for its binding affinity to the target protein. The hydrate form indicates that the compound includes water molecules in its crystalline structure, which can influence its solubility and biological activity.
The synthesis of PU-H71 has been documented through several methodologies, focusing on the construction of its purine core. A common synthetic route involves:
Technical details highlight that high-performance liquid chromatography (HPLC) is often employed for purification, ensuring that the final product is free from impurities that could affect experimental outcomes .
The molecular structure of PU-H71 features a purine base with specific substitutions that are critical for its interaction with Hsp90. Key structural components include:
Data from X-ray crystallography studies reveal that PU-H71 binds to Hsp90 through multiple interactions, including hydrogen bonding and hydrophobic contacts, which are essential for its inhibitory activity .
PU-H71 undergoes specific chemical reactions that facilitate its interaction with Hsp90. Notably:
Studies employing mass spectrometry have elucidated these interactions, providing insights into the metabolic pathways involved .
PU-H71 exerts its effects by binding to the C-terminal domain of Hsp90, leading to:
Experimental data indicate that treatment with PU-H71 results in reduced levels of several key oncogenic proteins within cancer cells .
PU-H71 hydrate exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy have been utilized to confirm these properties .
PU-H71 has significant applications in scientific research, particularly in cancer biology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2